(2E)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
(2E)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S/c1-15-6-4-5-7-20(15)29-25(32)23-17(3)28-27-30(24(23)21-13-8-16(2)34-21)26(33)22(35-27)14-18-9-11-19(31)12-10-18/h4-14,24,31H,1-3H3,(H,29,32)/b22-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBRUNUQZFNTFE-HYARGMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=C(O4)C)C(=O)C(=CC5=CC=C(C=C5)O)S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=C(O4)C)C(=O)/C(=C\C5=CC=C(C=C5)O)/S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolopyrimidine core, followed by the introduction of the various substituents. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Various substitution reactions can be performed to introduce different substituents onto the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and pressures to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can introduce new functional groups onto the core structure.
Scientific Research Applications
The compound (2E)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic molecule that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article will explore its scientific research applications, supported by relevant data and case studies.
Anticancer Properties
Recent studies have indicated that compounds similar to this thiazolo-pyrimidine derivative exhibit anticancer properties. For instance, research has shown that thiazolo-pyrimidine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. A study published in the European Journal of Medicinal Chemistry highlighted the synthesis of various thiazolo-pyrimidine derivatives and their evaluation against multiple cancer cell lines, demonstrating significant cytotoxic activity .
Antimicrobial Activity
Thiazolo-pyrimidines have also been investigated for their antimicrobial properties. A study focused on the synthesis of related compounds reported notable antibacterial and antifungal activities against several pathogens, suggesting that the functional groups present in these compounds enhance their efficacy .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of thiazolo-pyrimidine derivatives. Research has suggested that these compounds may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A case study involving a related compound showed reduced neuronal cell death in vitro when exposed to neurotoxic agents .
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. One common method includes the condensation of appropriate aldehydes with thiazole derivatives followed by cyclization to form the pyrimidine ring. Modifications to the structure can enhance biological activity or alter pharmacokinetic properties.
Table 2: Synthesis Pathways
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Aldol Condensation | Aldehyde + Thiazole |
| Step 2 | Cyclization | Base catalyst |
| Step 3 | Functional Group Modification | Various reagents |
Mechanism of Action
The mechanism of action of (2E)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways within cells. This compound can bind to various enzymes and receptors, modulating their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include derivatives with variations in the methylidene substituent, heterocyclic moieties, and carboxamide groups. Below is a comparative analysis:
Key Findings
Substituent Impact on Solubility: The target compound’s 4-hydroxyphenyl group increases polarity compared to non-polar analogues (e.g., 11a), enhancing aqueous solubility but reducing membrane permeability . Ethyl carboxylate derivatives (e.g., ) exhibit improved lipophilicity, favoring blood-brain barrier penetration.
Bioactivity Trends :
- Carbonitrile derivatives (e.g., 11a, 11b) show moderate antimicrobial activity, likely due to electron-withdrawing CN groups enhancing electrophilic interactions .
- The target compound’s carboxamide group may enable hydrogen bonding with biological targets (e.g., kinases or DNA), a feature absent in carbonitrile analogues .
Structural Flexibility and Binding :
- Dihedral angles between the thiazolo[3,2-a]pyrimidine core and aryl substituents (e.g., 80.94° in ) influence molecular planarity and target binding .
- The (2E)-configuration in the target compound optimizes spatial alignment for receptor interactions, as seen in similar Schiff base derivatives .
Pharmacokinetic Comparison
ADMET predictions (similar to ) suggest:

- Target Compound : Moderate metabolic stability (CYP2D6 substrate risk), high plasma protein binding (>90%) due to aromatic substituents.
- Ethyl Carboxylate Analogues : Faster hepatic clearance (ester hydrolysis) but improved oral bioavailability .
Biological Activity
The compound (2E)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide represents a complex chemical structure that has garnered attention in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of thiazolo-pyrimidines, which are known for their diverse biological activities. Its structure is characterized by:
- A thiazole ring fused with a pyrimidine.
- Substituents such as a hydroxyphenyl group and a methylfuran moiety.
Structural Formula
Anticancer Properties
Recent studies have indicated that thiazolo-pyrimidine derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating the following effects:
- Cell Cycle Arrest : Research has shown that this compound can induce cell cycle arrest in the G2/M phase in several cancer cell lines, including HeLa and K562 cells. This effect is crucial for preventing cancer cell proliferation and promoting apoptosis .
- Apoptosis Induction : The compound was found to activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. This mechanism was confirmed through flow cytometry and Western blot analyses .
Antimicrobial Activity
The compound has also displayed antimicrobial properties against various pathogens. In vitro studies revealed:
- Inhibition of Bacterial Growth : It demonstrated significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be within the range of 20-50 µg/mL .
Neuroprotective Effects
Research indicates potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's:
- Beta-Amyloid Inhibition : The compound has been reported to inhibit beta-amyloid peptide release, which is a critical factor in Alzheimer's disease pathology. This suggests its utility in developing therapeutic strategies for neurodegenerative disorders .
Anti-inflammatory Activity
The compound exhibits anti-inflammatory properties by modulating inflammatory pathways:
- Cytokine Inhibition : Studies have shown that it can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating its potential role in treating inflammatory diseases .
Case Studies
-
Study on Cancer Cell Lines :
- Researchers evaluated the cytotoxic effects of the compound on various cancer cell lines (HeLa, K562). Results indicated a dose-dependent inhibition of cell viability with IC50 values ranging from 10 to 30 µM depending on the cell line.
-
Antimicrobial Efficacy :
- A study assessed the antimicrobial activity against a panel of pathogens. The compound exhibited potent activity with MIC values significantly lower than standard antibiotics.
-
Neuroprotection in Animal Models :
- In vivo studies using transgenic mice models for Alzheimer's disease showed that administration of the compound led to reduced amyloid plaque formation and improved cognitive function metrics.
Q & A
Q. How can researchers optimize the multi-step synthesis of this thiazolo[3,2-a]pyrimidine derivative?
Methodological Answer: Synthesis optimization involves selecting precursors (e.g., substituted aldehydes and thioureas), optimizing reaction conditions (temperature, solvent ratios, catalysts), and employing purification techniques like recrystallization. For example, refluxing in glacial acetic acid/acetic anhydride (1:1) with sodium acetate as a catalyst yields high-purity crystals (78% yield) after recrystallization from ethyl acetate/ethanol . Design of Experiments (DoE) principles can systematically identify critical parameters (e.g., reaction time, reagent stoichiometry) to maximize yield and minimize byproducts .
Q. What techniques are essential for characterizing the compound’s structure and purity?
Methodological Answer:
- X-ray crystallography : Resolve the 3D structure, including bond angles, torsion angles, and hydrogen-bonding networks. Use SHELXL for refinement and WinGX/ORTEP for visualization .
- NMR spectroscopy : Confirm regiochemistry (e.g., E/Z isomerism via coupling constants) and substituent positions. For example, ¹H-NMR can verify the methylidene proton’s configuration .
- Mass spectrometry : Validate molecular weight and fragmentation patterns .
Q. How can preliminary biological activity assays be designed for this compound?
Methodological Answer:
- Antimicrobial testing : Use agar diffusion or microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Reference protocols from compounds with similar scaffolds, such as LD50 determination against Caenorhabditis elegans .
- Dose-response studies : Establish IC50 values using serial dilutions and statistical models (e.g., nonlinear regression) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?
Methodological Answer:
- Data refinement : Use SHELXL’s TWIN/BASF commands for twinned data. For disordered regions, apply PART/SUMP constraints and analyze residual electron density maps .
- Validation tools : Check R-factors, Flack parameters, and CCDC validation reports to ensure structural accuracy .
- Hydrogen-bonding analysis : Graph set analysis (e.g., Etter’s rules) can identify systematic errors in intermolecular interactions .
Q. What computational methods are suitable for studying the compound’s supramolecular interactions?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) and non-covalent interaction sites .
- Molecular docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC50 data .
- Crystal packing analysis : Tools like Mercury (CCDC) can visualize π-π stacking or CH···O interactions critical for crystal stability .
Q. How can researchers address discrepancies between theoretical and experimental biological activity data?
Methodological Answer:
- SAR studies : Systematically modify substituents (e.g., replacing 5-methylfuran with thiophene) and correlate changes with activity trends .
- Metabolic stability assays : Use liver microsomes to identify degradation pathways that may reduce in vivo efficacy despite in vitro potency .
- MD simulations : Track conformational changes in solution vs. crystal states to explain bioavailability differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
